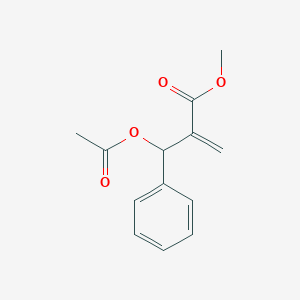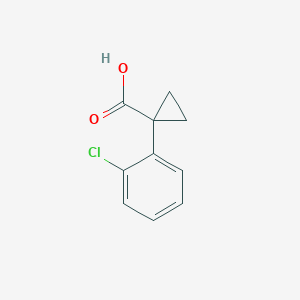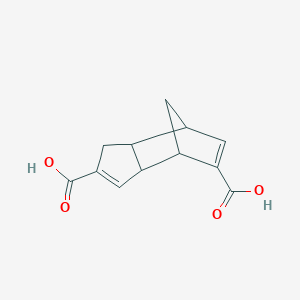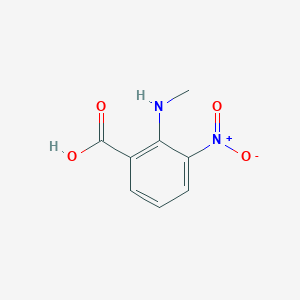
3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid often involves acylation reactions and the use of trifluoroacetic anhydride with various heterocyclic substrates. For example, a related compound, N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, was synthesized via the acylation of trifluoroacetic anhydride with 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile, prepared using a microwave-assisted Gewald reaction. This method is notable for its short reaction time, high yield, and environmentally friendly approach (Wang et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds often involves complex conformational arrangements and bonding patterns, as exemplified by the detailed crystal structure analysis. For instance, the structure of a similar compound was elucidated using X-ray diffraction, revealing the planarity of the thiophene ring and the specific conformation of the cyclohexene ring, which adopts a half-chair conformation (Wang et al., 2014).
Chemical Reactions and Properties
Compounds with the thiophene and trifluoroacetamido groups participate in various chemical reactions, including thiophenylmethylation and thioalkylmethylation. These reactions are facilitated by catalysts like trifluoroacetic acid and involve domino three-component coupling, indicating the reactive versatility of such molecules (Mudududdla et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid and its derivatives are synthesized through various chemical reactions that involve acylation, cyclization, and condensation processes. These compounds are characterized using advanced techniques such as IR, NMR, MS, elemental analysis, and X-ray single-crystal diffraction. The structural analysis reveals significant insights into their conformation and planarity, contributing to the understanding of their chemical properties and potential applications in material science and pharmaceuticals (Wang et al., 2014).
Antiproliferative Activity
Research has shown that certain derivatives of 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid exhibit moderate cytotoxic activity against cancer cells. These findings are based on the synthesis of novel Pt(II)-complexes with an L-alanyl-based ligand, demonstrating the potential of these compounds in cancer research and treatment. The complexes' ability to bind DNA sequences highlights their significance in developing targeted therapies for various cancers (Riccardi et al., 2019).
Conductive Polymers and Electrochromic Properties
The chemical versatility of 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid allows for its use in the synthesis of conductive polymers. These polymers exhibit electrochromic properties, which are valuable for applications in electronic displays, smart windows, and low-energy consumption devices. The polymers can undergo color changes upon electrical stimulation, indicating their potential in developing new materials for electronics and photonics industries (Camurlu et al., 2005).
Solar Cell Applications
Derivatives of 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid have been explored for their use in solar cell applications. Molecular engineering of organic sensitizers incorporating thiophene units has led to high efficiencies in converting sunlight into electrical energy. These sensitizers are designed to enhance the photovoltaic performance of dye-sensitized solar cells (DSSCs), offering a promising route for the development of renewable energy technologies (Kim et al., 2006).
Responsive DNA-Binding Polymers
In the field of biotechnology, cationic polythiophenes derived from 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid have shown potential as responsive DNA-binding polymers. These materials can form polyplexes with DNA, suggesting their application in gene delivery and theranostics. The ability to bind DNA at specific ratios highlights the utility of these polymers in designing gene therapy vectors and investigating gene function (Carreon et al., 2014).
Propiedades
IUPAC Name |
3-thiophen-2-yl-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3S/c10-9(11,12)8(16)13-5(4-7(14)15)6-2-1-3-17-6/h1-3,5H,4H2,(H,13,16)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPSEFLUNMVPQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CC(=O)O)NC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382436 |
Source


|
| Record name | 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid | |
CAS RN |
115957-22-7 |
Source


|
| Record name | 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 115957-22-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Benzamide, N-[[(4,6-dimethyl-2-pyrimidinyl)amino]thioxomethyl]-](/img/structure/B52309.png)


![N-[3-(Trimethoxysilyl)propyl]ethylenediamine](/img/structure/B52321.png)